N'-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide
Description
Properties
Molecular Formula |
C20H19N5O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C20H19N5O4/c1-12-7-8-18(13(2)9-12)24-20(27)17(14(3)23-24)11-21-22-19(26)15-5-4-6-16(10-15)25(28)29/h4-11,23H,1-3H3,(H,22,26)/b21-11+ |
InChI Key |
MAACBGCEFRMQHC-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2,4-Dimethylphenyl)-3-Methyl-5-Pyrazolone
The pyrazolone core is synthesized via cyclocondensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions.
- Dissolve 2,4-dimethylphenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (50 mL).
- Add concentrated HCl (2 mL) and reflux at 80°C for 6 hours.
- Cool, filter, and recrystallize from ethanol to obtain the pyrazolone derivative (yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 80°C |
| Solvent | Ethanol |
| Yield | 85–90% |
Condensation with 3-Nitrobenzohydrazide
The target compound is formed via Schiff base condensation between the pyrazolone and 3-nitrobenzohydrazide.
- Dissolve 1-(2,4-dimethylphenyl)-3-methyl-5-pyrazolone (5 mmol) in methanol (30 mL).
- Add 3-nitrobenzohydrazide (5 mmol) and 4M HCl (3 mL).
- Stir at 20°C for 12 hours.
- Neutralize with NaHCO₃, filter, and recrystallize from THF/water (yield: 88%).
Method B (Reflux in Ethanol) :
- Reflux equimolar amounts of pyrazolone and 3-nitrobenzohydrazide in ethanol (100 mL) for 4 hours.
- Cool to room temperature, isolate precipitate, and wash with cold ethanol (yield: 82%).
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 12 hours | 4 hours |
| Temperature | 20°C | Reflux (~78°C) |
| Catalyst | HCl | None |
| Yield | 88% | 82% |
Crystallization and Characterization
The product is recrystallized from tetrahydrofuran (THF)/water (1:1) and characterized via:
- FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1520 cm⁻¹ (NO₂).
- ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 6.90–8.20 (m, aromatic H).
- X-ray Diffraction : Confirms planar pyrazolone and hydrazide moieties with intramolecular H-bonding (N–H⋯O).
Optimization Notes
- pH Control : Method A requires strict pH adjustment (pH 1–2 during coupling, pH 8 for neutralization).
- Solvent Choice : Ethanol or methanol is preferred for solubility; THF improves recrystallization efficiency.
- Disorder in Crystals : Thiophene or aryl groups may exhibit rotational disorder (e.g., 82:18 occupancy in analogues).
Chemical Reactions Analysis
Core Synthetic Pathways
The synthesis of this compound involves two primary components:
-
Pyrazolone Core Formation : Cyclization of β-keto esters with hydrazine derivatives introduces the pyrazolone ring. Substituents (2,4-dimethylphenyl and methyl) are incorporated during this step.
-
Hydrazide Linkage Formation : Condensation of the pyrazolone aldehyde intermediate with 3-nitrobenzohydrazide forms the final product.
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, ethanol, reflux | 1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole |
| 2 | Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 4-formylpyrazolone derivative |
| 3 | Condensation | Acid catalyst (e.g., HCl), heat | Hydrazone product |
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
a. Pyrazolone Ring
-
Tautomerism : Exists in keto-enol equilibrium, influencing nucleophilic/electrophilic behavior.
-
Electrophilic Substitution : The electron-rich pyrazolone ring undergoes nitration or halogenation at the 4-position under acidic conditions.
b. Hydrazide Group
-
Nucleophilic Acyl Substitution : Reacts with acyl chlorides or anhydrides to form acylated derivatives.
-
Oxidation : The hydrazide (-CONHNH₂) is oxidized to a carboxylic acid (-COOH) using strong oxidants like KMnO₄ .
c. Nitro Group
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group (-NO₂) to an amine (-NH₂), altering electronic properties.
Experimental Reaction Findings
Key reactions observed in structural analogs (based on ):
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | Acetylated hydrazide | Derivative synthesis for SAR studies |
| Condensation | Ethanol, HCl, 60°C | Schiff base with aromatic aldehydes | Ligand design for metal complexes |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Pyrazolo[1,5-a]pyrimidines | Heterocyclic expansion for drug discovery |
Stability and Degradation
-
pH Sensitivity : The hydrazide linkage hydrolyzes in strongly acidic/basic media, yielding 3-nitrobenzoic acid and pyrazolone fragments.
-
Photodegradation : Exposure to UV light induces nitro group reduction and ring-opening reactions .
Key Challenges in Reactivity
-
Low Solubility : The hydrophobic 2,4-dimethylphenyl group limits aqueous-phase reactions .
-
Steric Hindrance : Bulky substituents reduce reactivity at the pyrazolone 4-position.
Comparative Reaction Table
Scientific Research Applications
N’-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolone Cores
Several structurally related compounds share the pyrazolone core but differ in substituents and conjugated moieties:
Key Differences and Implications
The 2,4-dimethylphenyl group on the pyrazole ring may improve lipophilicity and membrane permeability relative to the chlorophenyl or benzothiazole derivatives ().
Spectroscopic and Crystallographic Features :
- Intramolecular hydrogen bonding in the 2-hydroxybenzohydrazide analogue () enhances stability and crystallinity, whereas the nitro group in the target compound may reduce solubility due to polarity.
Pharmacological and Physicochemical Properties
While explicit pharmacological data for the target compound is absent in the provided evidence, comparisons can be inferred:
- Thermal Stability : The Z-configuration in ’s compound () may confer higher thermal stability due to planar conjugation, a trait likely shared by the target compound’s rigid hydrazone linkage.
Q & A
Q. Q1. What are the common synthetic routes for preparing hydrazide derivatives structurally related to the target compound?
Methodological Answer: Synthesis typically involves condensation of hydrazine derivatives with carbonyl-containing intermediates. For example, hydrazides can be synthesized by reacting hydrazine hydrate with substituted benzoyl chlorides or esters under reflux in polar solvents like methanol or ethanol. details a procedure where hydrazide intermediates (e.g., compound 9 ) are formed via acetylhydrazine coupling with pyrrolidinone derivatives, achieving yields up to 82% using acetic acid as a catalyst . Key steps include monitoring reaction progress via TLC and purification via recrystallization.
Q. Q2. How is the purity and structural integrity of such hydrazide derivatives validated experimentally?
Methodological Answer: Purity is assessed via high-resolution techniques:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzohydrazides) .
- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) validate hydrazide functional groups .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .
Q. Q3. What crystallographic tools are recommended for resolving the molecular structure of such compounds?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. demonstrates the use of SHELXL to resolve bond lengths and angles (e.g., C=O bond at 1.22 Å) with R-factors < 0.06 . For twinned crystals or low-resolution data, SHELXPRO can preprocess datasets .
Advanced Research Questions
Q. Q4. How can computational methods like DFT or molecular docking elucidate the electronic properties or bioactivity of this compound?
Methodological Answer:
- DFT Calculations : Gaussian09 or similar software optimizes geometry at the B3LYP/6-311G(d,p) level, revealing frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) and electrostatic potential maps to predict reactive sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., bacterial enzymes). reports binding energies of −8.2 kcal/mol against E. coli DNA gyrase, suggesting antibacterial potential .
Q. Q5. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer: Discrepancies (e.g., bond-length variations between NMR and XRD) may arise from dynamic effects in solution vs. solid-state rigidity. Mitigation strategies:
Q. Q6. How can reaction mechanisms for hydrazide formation be experimentally verified?
Methodological Answer:
- Isotopic Labeling : Using 15N-labeled hydrazine to track N-N bond formation via 15N NMR .
- Kinetic Studies : Monitoring reaction rates under varying temperatures/pH to identify rate-determining steps (e.g., nucleophilic attack by hydrazine) .
Notes on Contradictions & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
